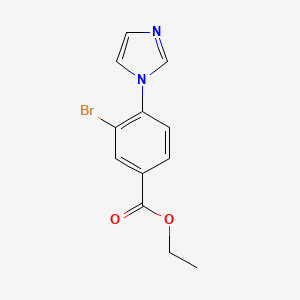
2-Cyclopropylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylbiphenyl: is an organic compound that consists of a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylbiphenyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopropylbiphenyl hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropylbiphenyl ketones and alcohols.
Reduction: Cyclopropylbiphenyl hydrocarbons.
Substitution: Halogenated or nitrated cyclopropylbiphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylbiphenyl involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain chemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding to biological targets and its overall reactivity .
Comparación Con Compuestos Similares
Cyclopropylbenzene: Similar in structure but lacks the biphenyl component.
Biphenyl: Lacks the cyclopropyl group, making it less strained and reactive.
Cyclopropylphenylmethane: Contains a cyclopropyl group attached to a single phenyl ring.
Uniqueness: 2-Cyclopropylbiphenyl is unique due to the combination of the cyclopropyl group and the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and the ability to participate in π-π interactions, making it valuable in various applications .
Propiedades
Fórmula molecular |
C15H14 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-11-13/h1-9,13H,10-11H2 |
Clave InChI |
FPNOMFGQZWZZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
![2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
![4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)


